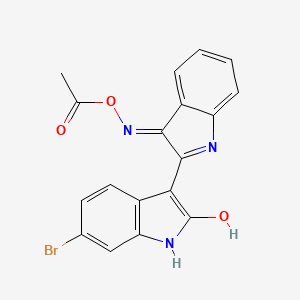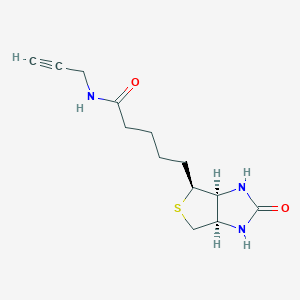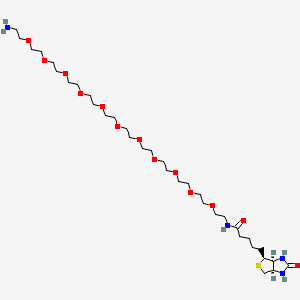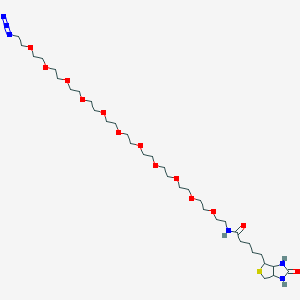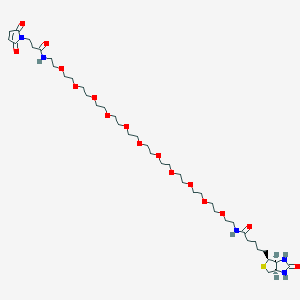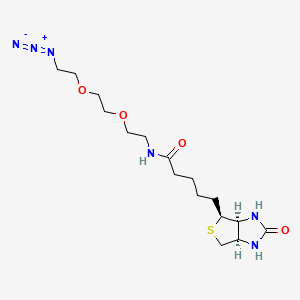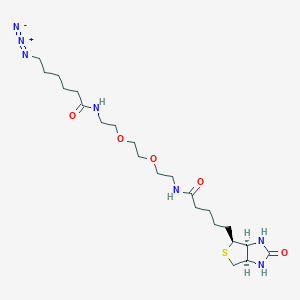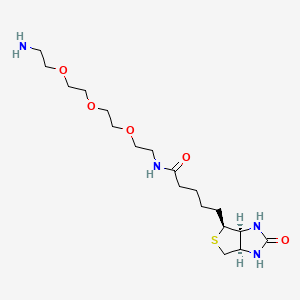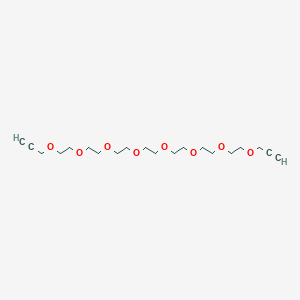
Bis-Propargyl-PEG7
描述
Bis-Propargyl-PEG7 is a complex organic compound characterized by its multiple ethoxy and prop-2-ynoxy groups
作用机制
Target of Action
Bis-Propargyl-PEG7, also known as 3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins that are marked for degradation by PROTACs .
Mode of Action
This compound contains two propargyl groups at each terminal end . These groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . This reaction is often used to attach a PROTAC to a target protein, marking it for degradation .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . When a PROTAC linked to a target protein via this compound is recognized by an E3 ubiquitin ligase, the target protein is ubiquitinated. This marks the protein for degradation by the proteasome, altering the levels of that protein in the cell .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the PEG (polyethylene glycol) chain. The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media . This can enhance the bioavailability of the compound.
Result of Action
The result of the action of this compound is the degradation of the target protein . By linking a PROTAC to a target protein, this compound enables the selective degradation of that protein. This can have various effects at the molecular and cellular level, depending on the function of the target protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be affected by the presence of oxygen or variations in pH . Furthermore, the compound should be stored in a dark place under an inert atmosphere at a temperature of -20°C to maintain its stability .
生化分析
Biochemical Properties
Bis-Propargyl-PEG7 is a crosslinker containing two propargyl groups at each terminal end . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media .
Cellular Effects
Given its role as a linker in the synthesis of PROTACs, it may indirectly influence various cellular processes by facilitating the degradation of target proteins .
Molecular Mechanism
This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key step in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells .
Temporal Effects in Laboratory Settings
Its stability and degradation would be important factors to consider in the context of PROTAC synthesis and application .
Metabolic Pathways
Its role in the synthesis of PROTACs suggests that it may indirectly influence various metabolic pathways by modulating the levels of target proteins .
Transport and Distribution
Given its role in the synthesis of PROTACs, it may be transported and distributed within cells in a manner that facilitates the selective degradation of target proteins .
Subcellular Localization
As a component of PROTACs, it may be localized to areas of the cell where target protein degradation is desired .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-Propargyl-PEG7 typically involves the stepwise addition of ethoxy and prop-2-ynoxy groups to a central alkyne core. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to achieve the desired structure. Common reagents used in these reactions include ethylene oxide, propargyl alcohol, and various catalysts to facilitate the addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced purification techniques, such as distillation and chromatography, is also common to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
Bis-Propargyl-PEG7 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
科学研究应用
Bis-Propargyl-PEG7 has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 3-[2-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
- tert-butyl 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Uniqueness
Bis-Propargyl-PEG7 is unique due to its specific arrangement of ethoxy and prop-2-ynoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O8/c1-3-5-21-7-9-23-11-13-25-15-17-27-19-20-28-18-16-26-14-12-24-10-8-22-6-4-2/h1-2H,5-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXHSSWSXTRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


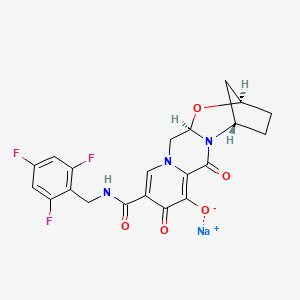

![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)

